molecular formula C5H9NO3 B576178 3-Furancarboxylicacid,4-aminotetrahydro-,(3R,4S)-rel-(9CI) CAS No. 164916-44-3

3-Furancarboxylicacid,4-aminotetrahydro-,(3R,4S)-rel-(9CI)

Cat. No.: B576178
CAS No.: 164916-44-3
M. Wt: 131.131
InChI Key: ACCUSSMGNVVSBC-IUYQGCFVSA-N
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Description

Typically, the description of a compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s occurrence or synthesis .


Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions .


Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the spatial arrangement of atoms and the type of bonds between them .


Chemical Reactions Analysis

This involves understanding the reactions the compound can undergo. This includes the reactants, products, and conditions for each reaction .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and reactivity .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be described. This could involve binding to specific proteins or other molecules, and the downstream effects of this binding .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This could involve potential applications of the compound, or areas of research that could further our understanding of it .

Properties

IUPAC Name

(3R,4S)-4-aminooxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCUSSMGNVVSBC-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CO1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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